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molecular formula C16H31ClO B120768 Palmitoyl chloride CAS No. 112-67-4

Palmitoyl chloride

Cat. No. B120768
M. Wt: 274.9 g/mol
InChI Key: ARBOVOVUTSQWSS-UHFFFAOYSA-N
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Patent
US04544504

Procedure details

Palmitic acid (1 mole) is heated with thionyl chloride (20 mole) at 75° C. for 2 hours. The thionyl chloride is removed by distillation at atmospheric pressure and the palmitoyl chloride is then separated by distillation under reduced pressure.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
20 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:18])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].S(Cl)([Cl:21])=O>>[C:1]([Cl:21])(=[O:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)O
Name
Quantity
20 mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The thionyl chloride is removed by distillation at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
the palmitoyl chloride is then separated by distillation under reduced pressure

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCCC)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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